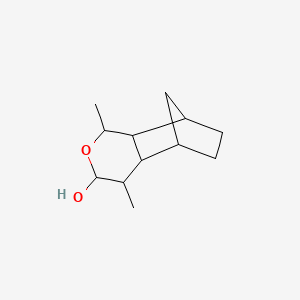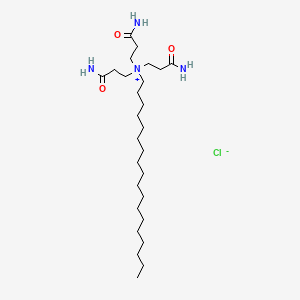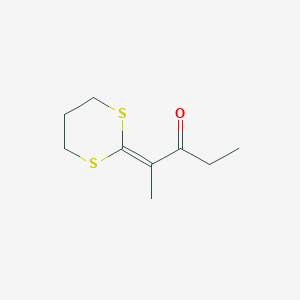![molecular formula C31H29NO4 B14277137 Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- CAS No. 159595-92-3](/img/structure/B14277137.png)
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a morpholine ring and two methoxyphenyl groups attached to a naphthopyran core.
Métodos De Preparación
The synthesis of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- typically involves several steps:
Bromination: The starting material, a benzophenone derivative, is brominated to introduce bromine atoms.
Cyclization: The intermediate product undergoes cyclization to form the final naphthopyran compound with the morpholine ring attached.
Análisis De Reacciones Químicas
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- undergoes various chemical reactions:
Photochromic Reaction: Upon exposure to UV light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes.
Oxidation and Reduction:
Substitution Reactions: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- has several scientific research applications:
Photochromic Materials: Due to its excellent photochromic properties, it is used in the development of photochromic materials for applications such as erasable memory media, photooptical switch components, and displays.
Polymer Mechanochemistry: The compound’s mechanochromic behavior makes it useful in the field of polymer mechanochemistry, where it is used to design force-responsive materials and study mechanochemical reactivity.
Fluorescent Switching: It is also explored for its fluorescent switching properties, which can be affected by different functional groups attached to the naphthopyran unit.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- primarily involves its photochromic and mechanochromic properties:
Comparación Con Compuestos Similares
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- can be compared with other naphthopyran derivatives:
Similar Compounds: Other naphthopyrans with different substituents, such as phenyl or naphthalenyl groups, exhibit similar photochromic and fluorescent properties.
Uniqueness: The presence of the morpholine ring and methoxyphenyl groups in this compound provides unique photochromic and mechanochromic properties, making it particularly useful in specific applications like polymer mechanochemistry and fluorescent switching
Propiedades
Número CAS |
159595-92-3 |
|---|---|
Fórmula molecular |
C31H29NO4 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
4-[3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-yl]morpholine |
InChI |
InChI=1S/C31H29NO4/c1-33-24-11-7-22(8-12-24)31(23-9-13-25(34-2)14-10-23)16-15-28-26-5-3-4-6-27(26)29(21-30(28)36-31)32-17-19-35-20-18-32/h3-16,21H,17-20H2,1-2H3 |
Clave InChI |
JPUIWORCIIRWJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)N5CCOCC5)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
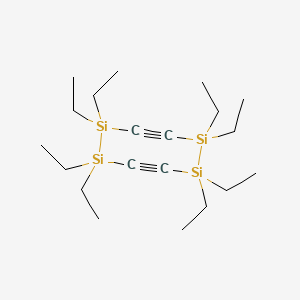
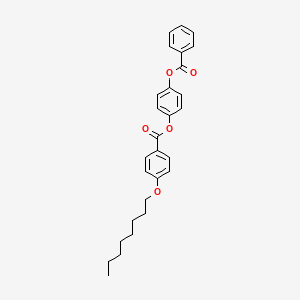
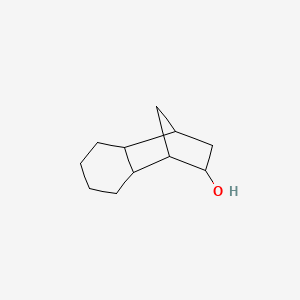
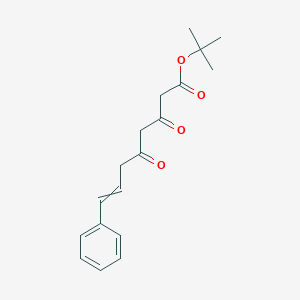
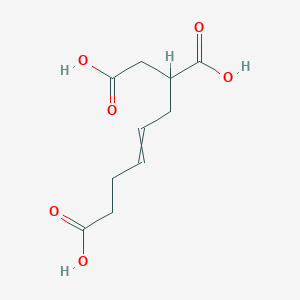
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
